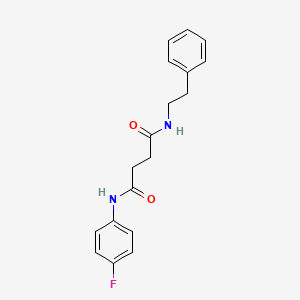![molecular formula C15H17ClN6O B15149758 N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-Chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, makes it a valuable candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with 4,6-dichloropyrimidine under basic conditions, followed by methylation and subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: N4-(3-Chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N4-(3-Chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly as an inhibitor of protein kinases involved in cell proliferation and survival.
Pharmacology: It is studied for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds are known for their neuroprotective and anti-inflammatory properties.
Uniqueness: N4-(3-Chloro-4-methoxyphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H17ClN6O |
|---|---|
Molekulargewicht |
332.79 g/mol |
IUPAC-Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6O/c1-21(2)15-19-13(10-8-17-22(3)14(10)20-15)18-9-5-6-12(23-4)11(16)7-9/h5-8H,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
QDNWCJMBFLSLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


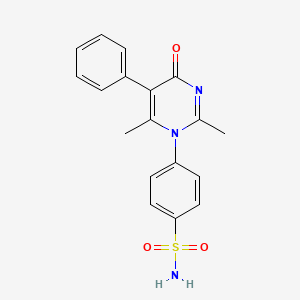
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15149685.png)
![(2E)-3-{5-bromo-2-[(1-ethoxy-1-oxopropan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B15149686.png)
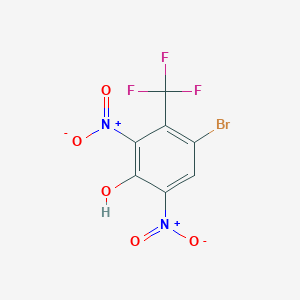
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15149690.png)
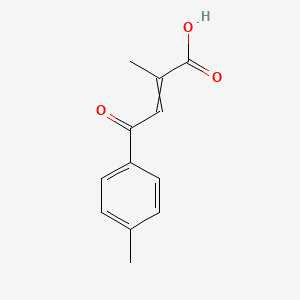
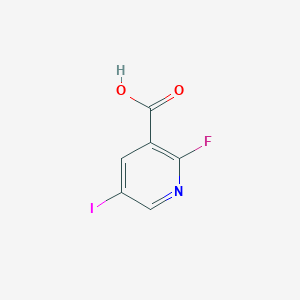
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B15149727.png)
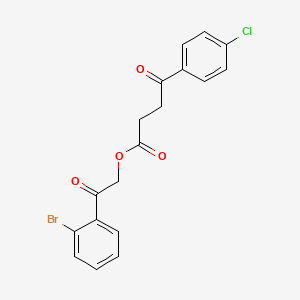
![2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15149734.png)
